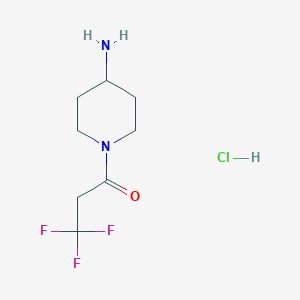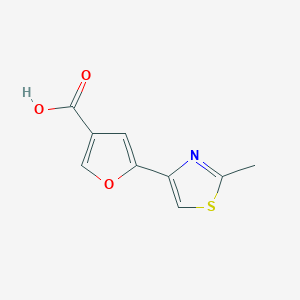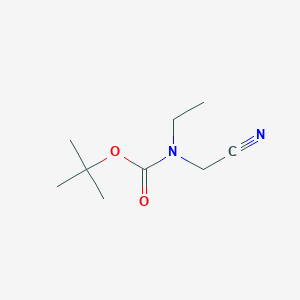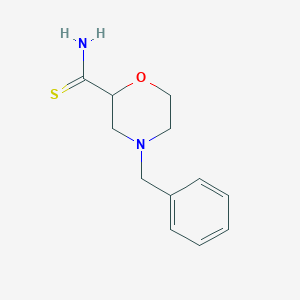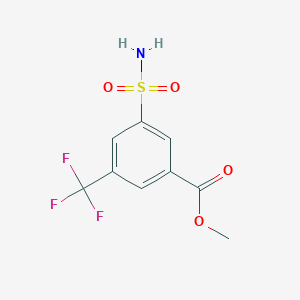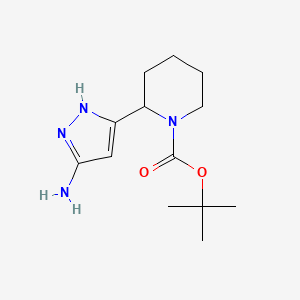
tert-Butylester der 2-(5-Amino-1H-pyrazol-3-yl)-piperidin-1-carbonsäure
Übersicht
Beschreibung
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a compound with the molecular formula C13H22N4O2 and a molecular weight of 266.34 g/mol . This compound features a pyrazole ring substituted with an amino group and a piperidine ring attached to a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has several scientific research applications, including:
Zukünftige Richtungen
5-Amino-pyrazoles, which include “2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester”, are promising functional reagents. They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, they present promising substrates for the development of drugs for the treatment of various diseases .
Wirkmechanismus
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are found in many biologically active compounds, suggesting that the targets could be varied and dependent on the specific derivative synthesized .
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the target itself .
Biochemical Pathways
Given the broad use of 5-amino-pyrazoles in medicinal chemistry, it is likely that the compound could influence a variety of biochemical pathways .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds, suggesting that they could have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s amino group allows it to form hydrogen bonds with enzymes, enhancing its binding affinity and specificity . Additionally, it can act as a substrate for certain enzymes, leading to the formation of biologically active derivatives.
Cellular Effects
The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized to form active or inactive derivatives, depending on the specific metabolic pathway it undergoes . Understanding these pathways is essential for predicting its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . These factors determine its availability and effectiveness in exerting its biological effects.
Subcellular Localization
The subcellular localization of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves the reaction of 5-amino-1H-pyrazole with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. One common method includes the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of bismuth(III) chloride as an efficient catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
- tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-[(3-amino-2-pyridinyl)amino]-1-piperidinecarboxylate
Uniqueness
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific combination of a pyrazole ring with an amino group and a piperidine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHMPSXPQNSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


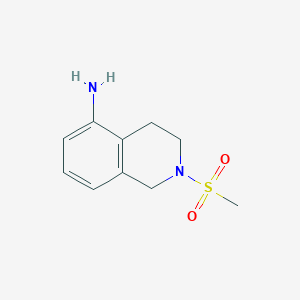
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
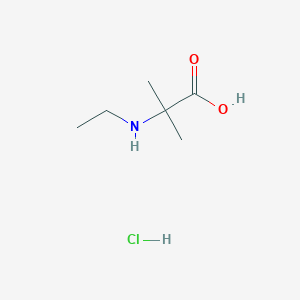
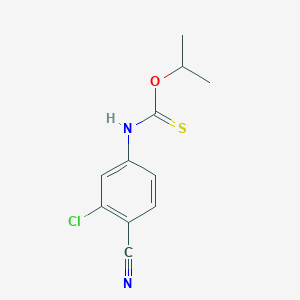

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
